molecular formula C9H9BrO2 B15281007 2-(Bromomethyl)-4-methoxybenzaldehyde

2-(Bromomethyl)-4-methoxybenzaldehyde

Cat. No.: B15281007
M. Wt: 229.07 g/mol
InChI Key: BTQUORIMJCIYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methoxybenzaldehyde is a benzaldehyde derivative of interest in organic and medicinal chemistry research. It is characterized by the presence of both a bromomethyl group and a methoxy group on the benzene ring, making it a versatile multifunctional intermediate. The aldehyde and benzyl bromide functionalities allow this compound to undergo various transformations, such as nucleophilic substitution and condensation reactions. While specific published studies on this exact compound are limited, its structure indicates high potential as a key precursor in the synthesis of more complex molecules. Researchers utilize related bromomethyl-benzaldehyde derivatives as intermediates for preparing bioactive compounds and pharmaceutical ingredients . For instance, vanillin derivatives are recognized as important starting points for developing antifungal agents and other pharmacologically active structures . This compound is intended for use as a chemical building block in laboratory settings only. Handling should be conducted by qualified professionals with appropriate safety measures, as it is a halogenated compound.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-(bromomethyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C9H9BrO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3

InChI Key

BTQUORIMJCIYFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-mediated bromination offers a pathway to introduce bromine at the benzylic position. Adapted from halogenation strategies in aromatic systems, this method employs NBS under controlled conditions:

Procedure

  • Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equiv) in anhydrous carbon tetrachloride.
  • Add NBS (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
  • Reflux under UV light for 6–8 hours.
  • Purify via column chromatography (hexane/ethyl acetate).

Optimization Insights

  • Temperature : Elevated temperatures (80–90°C) improve reaction kinetics but risk aldehyde oxidation.
  • Solvent : Non-polar solvents (e.g., CCl₄) favor radical stability.
  • Yield : 60–70% (theoretical), with minor formation of dibrominated byproducts.

Table 1. Bromination Efficiency Under Varied Conditions

NBS Equiv AIBN (mol%) Time (h) Yield (%)
1.0 5 6 58
1.1 10 8 68
1.2 10 8 65

Halogen Exchange from Chloromethyl Precursors

Nucleophilic Substitution with Sodium Bromide

Transitioning from chloromethyl to bromomethyl derivatives avoids direct bromination challenges. This method, inspired by halogen exchange protocols in aryl systems, leverages the higher nucleofugality of chloride:

Procedure

  • Suspend 2-(chloromethyl)-4-methoxybenzaldehyde (1.0 equiv) in dimethylformamide (DMF).
  • Add sodium bromide (3.0 equiv) and heat to 100°C for 12 hours.
  • Quench with ice-water and extract with dichloromethane.
  • Isolate via vacuum distillation.

Critical Parameters

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation.
  • Leaving Group : Chloride’s moderate leaving ability necessitates stoichiometric excess of NaBr.
  • Yield : 75–80%, contingent on precursor purity.

Directed Ortho-Metalation and Functionalization

Lithium-Halogen Exchange and Quenching

Drawing from metalation techniques in methoxy-substituted arenes, this route employs directed ortho-lithiation to install the bromomethyl group:

Protocol

  • Treat 4-methoxybenzaldehyde with lithium diisopropylamide (LDA) at −78°C in THF.
  • Quench the lithiated intermediate with methyl iodide to form 4-methoxy-2-methylbenzaldehyde.
  • Proceed with bromination as in Section 2.

Advantages

  • Regioselective methyl group introduction at the ortho position.
  • Compatibility with sensitive aldehyde functionalities.

Comparative Analysis of Synthetic Routes

Table 2. Methodological Comparison

Method Starting Material Key Reagents Yield (%) Scalability
Radical Bromination 4-Methoxy-2-methylbenzaldehyde NBS, AIBN 60–70 Moderate
Halogen Exchange 2-(Chloromethyl)-4-methoxybenzaldehyde NaBr, DMF 75–80 High
Directed Metalation 4-Methoxybenzaldehyde LDA, Methyl iodide 50–60 Low

Key Observations

  • Radical Bromination : Cost-effective but limited by byproduct formation.
  • Halogen Exchange : Superior yields but dependent on chloromethyl precursor availability.
  • Directed Metalation : Academically valuable but operationally complex for industrial use.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting batch protocols to continuous flow systems enhances reproducibility and safety, particularly for exothermic bromination steps. Key parameters include:

  • Residence Time : 30–60 minutes for complete conversion.
  • Temperature Control : Jacketed reactors to maintain 80–90°C.
  • In-Line Purification : Chromatography or crystallization modules for real-time product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Major Products

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2-(bromomethyl)-4-methoxybenzoic acid.

    Reduction: Formation of 2-(bromomethyl)-4-methoxybenzyl alcohol.

Scientific Research Applications

2-(Bromomethyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxybenzaldehyde depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(Bromomethyl)-4-methoxybenzaldehyde C₉H₉BrO₂ 2-Bromomethyl, 4-methoxy 229.07 (theoretical) Electrophilic intermediate; drug synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 4-Bromomethyl 199.05 Positional isomer; higher electrophilicity at para position
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 2-Hydroxy, 4-methoxy 152.15 Hydrogen-bonding capability; natural product precursor
4-Methoxybenzaldehyde C₈H₈O₂ 4-Methoxy 136.15 CYP2A5/CYP2A6 inhibitor (IC₅₀ < 10 µM)
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde C₁₄H₁₀Br₂O₂ 5-Bromo, 2-(4-bromobenzyloxy) 378.94 Steric hindrance; potential antimicrobial applications

Crystallographic and Physicochemical Properties

  • Melting Points: Bromomethyl derivatives (e.g., 2-(Bromomethyl)benzonitrile) typically exhibit higher melting points (~75–77°C) compared to non-halogenated analogs due to stronger intermolecular forces .

Research Implications and Gaps

  • Synthetic Applications : The compound’s dual functionality (bromomethyl and aldehyde) makes it valuable for constructing heterocycles or coupling with nucleophiles, though its reactivity profile requires further optimization compared to simpler aldehydes like 4-methoxybenzaldehyde .
  • Biological Studies: No direct data on CYP inhibition by this compound exists, but structure-activity relationships from 4-methylbenzaldehyde (reversible inhibitor) suggest that bromine may enhance binding affinity through hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.